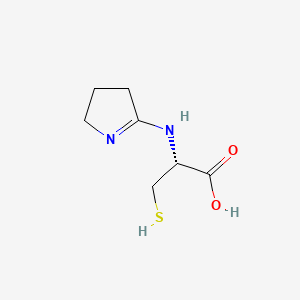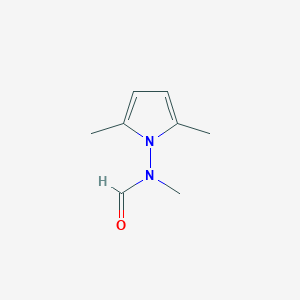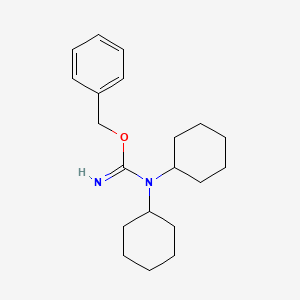![molecular formula C23H17ClFN3O2S B12897599 Benzamide, 2-chloro-N-[[[4-(5,7-dimethyl-2-benzoxazolyl)phenyl]amino]thioxomethyl]-4-fluoro- CAS No. 593238-86-9](/img/structure/B12897599.png)
Benzamide, 2-chloro-N-[[[4-(5,7-dimethyl-2-benzoxazolyl)phenyl]amino]thioxomethyl]-4-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-((4-(5,7-dimethylbenzo[d]oxazol-2-yl)phenyl)carbamothioyl)-4-fluorobenzamide is a complex organic compound that features a unique combination of functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-((4-(5,7-dimethylbenzo[d]oxazol-2-yl)phenyl)carbamothioyl)-4-fluorobenzamide typically involves multiple steps. One common route starts with the preparation of 4-Chloro-3-(5,7-dimethylbenzo[d]oxazol-2-yl)aniline . This intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger quantities.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-N-((4-(5,7-dimethylbenzo[d]oxazol-2-yl)phenyl)carbamothioyl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups replacing the chloro or fluoro groups.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-((4-(5,7-dimethylbenzo[d]oxazol-2-yl)phenyl)carbamothioyl)-4-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-((4-(5,7-dimethylbenzo[d]oxazol-2-yl)phenyl)carbamothioyl)-4-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-3-(5,7-dimethylbenzo[d]oxazol-2-yl)aniline: Shares a similar core structure but lacks the carbamothioyl and fluorobenzamide groups.
N-(4-Chloro-3-(5,7-dimethylbenzo[d]oxazol-2-yl)phenyl)-5-(3-nitrophenyl)furan-2-carboxamide: Another related compound with different substituents.
Uniqueness
2-Chloro-N-((4-(5,7-dimethylbenzo[d]oxazol-2-yl)phenyl)carbamothioyl)-4-fluorobenzamide is unique due to its combination of functional groups, which confer specific chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
593238-86-9 |
|---|---|
Molekularformel |
C23H17ClFN3O2S |
Molekulargewicht |
453.9 g/mol |
IUPAC-Name |
2-chloro-N-[[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-fluorobenzamide |
InChI |
InChI=1S/C23H17ClFN3O2S/c1-12-9-13(2)20-19(10-12)27-22(30-20)14-3-6-16(7-4-14)26-23(31)28-21(29)17-8-5-15(25)11-18(17)24/h3-11H,1-2H3,(H2,26,28,29,31) |
InChI-Schlüssel |
FKYGXZMIUNSYGC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=C(C=C(C=C4)F)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Cis-3-(7-amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentyl)methanol](/img/structure/B12897527.png)
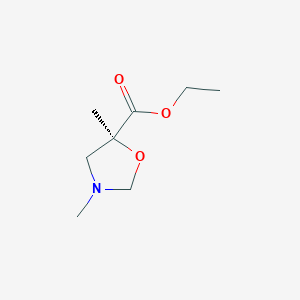
![5-Isoquinolinamine, N-[1-[(2-nitrophenyl)methyl]-3-pyrrolidinyl]-](/img/structure/B12897551.png)
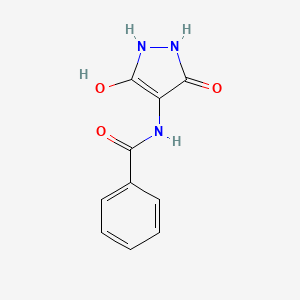
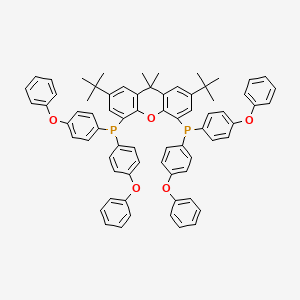
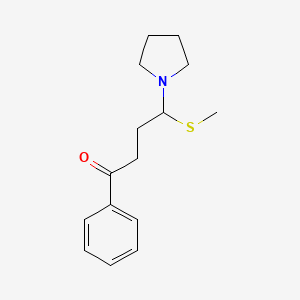
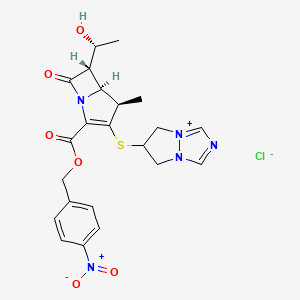
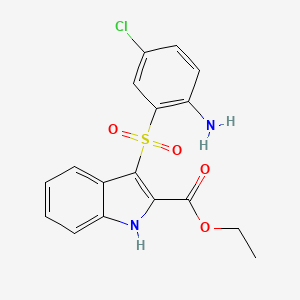
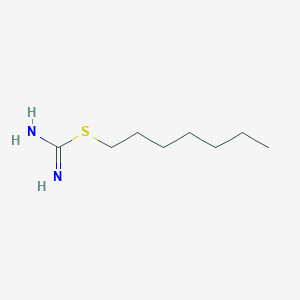
![3-chloro-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B12897600.png)
